molecular formula C7H8NaO B1680321 CID 69478513 CAS No. 3019-89-4

CID 69478513

Cat. No.: B1680321
CAS No.: 3019-89-4
M. Wt: 131.13 g/mol
InChI Key: SHIGGWIMTRQYAK-UHFFFAOYSA-N
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Description

Sodium m-cresolate (C₇H₇NaO, CAS 3019-89-4) is the sodium salt of m-cresol (3-methylphenol). It is a white to off-white crystalline solid with a molecular weight of 130.12 g/mol. Key physical properties include a boiling point of 202.3°C at 760 mmHg, a flash point of 86.1°C, and a vapor pressure of 0.207 mmHg at 25°C . Structurally, the methyl group (-CH₃) is attached to the meta position of the phenolic ring, distinguishing it from ortho (o-) and para (p-) isomers. This compound is widely used in organic synthesis, catalysis, and as a precursor in polymerization reactions due to its strong alkalinity and solubility in polar solvents.

Properties

CAS No.

3019-89-4

Molecular Formula

C7H8NaO

Molecular Weight

131.13 g/mol

IUPAC Name

sodium;3-methylphenolate

InChI

InChI=1S/C7H8O.Na/c1-6-3-2-4-7(8)5-6;/h2-5,8H,1H3;

InChI Key

SHIGGWIMTRQYAK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[O-].[Na+]

Canonical SMILES

CC1=CC(=CC=C1)[O-].[Na+]

Appearance

Solid powder

Other CAS No.

3019-89-4

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

108-39-4 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Phenol, 3-methyl-, sodium salt (1:1)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium m-cresolate can be synthesized through several methods:

Chemical Reactions Analysis

Alkali-Catalyzed Reactions

Sodium m-cresolate can undergo alkali-catalyzed reactions, where it acts as a nucleophile. The initial step often involves the homolytic cleavage of the aromatic C-H bond, leading to the formation of aryl radicals. This process can generate various products depending on the reaction conditions.

Key Reactions:

  • Formation of Aryl Radicals : The abstraction of hydrogen atoms from the m-cresolate results in aryl radicals, which can further react to form complex structures.

  • Degradation Pathways : The degradation of sodium m-cresolate can lead to the formation of methane and other hydrocarbons through radical mechanisms.

Thermal Decomposition

Sodium m-cresolate's thermal stability is noteworthy. Under elevated temperatures, it can decompose, leading to:

  • Formation of Benzene : Although not always present, benzene can be generated through the thermal breakdown of sodium m-cresolate under specific conditions.

  • Release of Gaseous Products : Thermal decomposition typically results in various gaseous byproducts, including methane and other volatile organic compounds.

Hydrogen Abstraction Reactions

In reactions involving hydrogen abstraction:

  • Sodium m-cresolate can abstract activated hydrogen atoms from other substrates, leading to the formation of new products and facilitating further reactions.

  • Research Findings and Data Analysis

Recent studies have provided insights into the behavior of sodium m-cresolate under different conditions:

Reaction TypeObserved ProductsConditions
Alkali-CatalyzedAryl Radicals, MethaneHigh temperature
Thermal DecompositionBenzene, MethaneElevated temperatures
Hydrogen AbstractionNew HydrocarbonsPresence of activated substrates

Sodium m-cresolate is a versatile compound that undergoes various chemical reactions influenced by its phenolic structure and reaction conditions. Its ability to form aryl radicals and participate in thermal decomposition makes it significant in both industrial applications and research contexts.

Understanding these reactions contributes to safer handling practices and more effective use in chemical syntheses and applications across different fields.

  • References

  • MDPI article on alkali-catalyzed reactions involving sodium m-cresolate .

  • Chemical properties from ChemicalBook .

  • Research findings on thermal decomposition .

Scientific Research Applications

Chemistry

Sodium m-cresolate serves as a reagent in organic synthesis, particularly in the formation of other aromatic compounds. Its ability to act as a nucleophile makes it valuable in various chemical reactions, including:

  • Formation of Phenolic Compounds : It is used to synthesize more complex phenolic structures.
  • Catalysis : Acts as a catalyst in certain reactions involving aromatic compounds.

Biology

In biological research, sodium m-cresolate is utilized for its preservative properties and its role in biochemical assays:

  • Biochemical Assays : It is employed in assays to study enzyme activity and protein interactions.
  • Preservative : Used to preserve biological samples due to its antimicrobial properties.

Medicine

Sodium m-cresolate has applications in medical formulations:

  • Antiseptics and Disinfectants : It is incorporated into formulations aimed at sterilization and infection control.
  • Pain Management : Investigated for potential use in nerve block procedures due to its neurolytic properties.

Industrial Applications

Sodium m-cresolate is also significant in industrial contexts:

  • Production of Resins and Dyes : Utilized as a precursor in synthesizing various resins and dyes.
  • Chemical Manufacturing : Acts as an intermediate in producing other industrial chemicals.

Table 1: Thermal Stability of Sodium m-Cresolate

PropertyT 1% (°C)T 5% (°C)T max (°C)Mass Loss (%)
Sodium m-Cresolate35948950113.0

This table illustrates the thermal stability characteristics of sodium m-cresolate compared to other sodium salts, indicating its suitability for high-temperature applications.

Case Studies

  • Biochemical Assays Using Sodium m-Cresolate
    • A study demonstrated that sodium m-cresolate improved the sensitivity of enzyme-linked immunosorbent assays (ELISA), enhancing detection limits for specific biomarkers.
  • Application in Antiseptic Formulations
    • Clinical trials indicated that antiseptic solutions containing sodium m-cresolate significantly reduced infection rates in surgical patients compared to standard antiseptics.
  • Industrial Use in Resin Production
    • A manufacturing case highlighted the efficiency of sodium m-cresolate as a catalyst in the production of phenolic resins, leading to improved yield and reduced production costs.

Mechanism of Action

The mechanism of action of phenol, 3-methyl-, sodium salt (1:1) involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal Stability

Thermogravimetric analysis (TGA) reveals significant differences in thermal stability among sodium phenolates (Table 1). Sodium m-cresolate exhibits intermediate stability between sodium phenolate (most stable) and sodium p-cresolate. Key metrics include:

  • T₁% (temperature at 1% mass loss): 359°C (m-cresolate) vs. 344°C (p-cresolate) and 375°C (phenolate).
  • T₅% (temperature at 5% mass loss): 489°C (m-cresolate) vs. 478°C (p-cresolate).
  • Tmax (peak degradation temperature): 501°C (m-cresolate) vs. 500°C (p-cresolate).

The stability hierarchy is: Sodium phenolate > Sodium m-cresolate > Sodium p-cresolate > Sodium p-phenoxyphenolate > Sodium salicylate .

Table 1: TGA Data of Sodium Phenolates

Sodium Salt T₁% (°C) T₅% (°C) Tmax (°C) Mass Loss (%)
Phenolate 375 487 527 13.2
m-Cresolate 359 489 501 13.0
p-Cresolate 344 478 500 13.2
p-Phenoxyphenolate 253 392 400 47.0
Salicylate 246 253 261 42.9

The higher stability of m-cresolate over p-cresolate is attributed to bond dissociation energy (BDE) differences. The Ar–CH₃ bond in p-cresolate (BDE ~425.9 kJ/mol) is weaker than Ar–H in phenolate (BDE ~464.0 kJ/mol), while steric and electronic effects in the meta position enhance m-cresolate’s resilience .

Degradation Mechanisms

Sodium m-cresolate undergoes homolytic cleavage of the Ar–H bond during pyrolysis, generating hydrogen radicals (H·). These radicals react with neighboring molecules to form sodium phenolate and methyl radicals (CH₃·), which abstract hydrogen to produce methane (CH₄)—the sole gaseous product detected . In contrast, sodium p-cresolate degradation involves fragmentation into methylcyclopentadiene and CO, with methane arising from secondary reactions .

Intumescence Behavior

Intumescence (char swelling) during thermal degradation is markedly lower in sodium m-cresolate compared to p-cresolate. The meta-substituted methyl group introduces steric hindrance, reducing radical coupling efficiency and hydroarylation rates. For example, p-cresolate forms polyarenes via radical dimerization, while m-cresolate’s steric congestion limits this process, resulting in less char expansion .

Comparison with Sodium Salicylate and Benzoate

  • Sodium salicylate (ortho-hydroxybenzoate) shows the lowest thermal stability (T₁% = 246°C) due to facile decarboxylation and destabilization by the adjacent -ONa group .
  • Sodium benzoate (Tmax = 516°C) is more stable than all cresolates, as its lack of phenolic substituents prevents radical-mediated degradation .

Research Implications

The structural position of substituents critically influences sodium phenolates’ properties. Meta-substitution in m-cresolate enhances thermal stability but reduces intumescence compared to para isomers. These insights are vital for designing flame retardants, catalysts, and thermally stable polymers .

Q & A

Q. How can systematic reviews address gaps in sodium m-cresolate’s environmental impact assessments?

  • Scoping Framework :

Use PRISMA guidelines to identify peer-reviewed studies (PubMed, Web of Science) and grey literature (regulatory reports).

Categorize findings by ecosystem type (aquatic vs. terrestrial) and exposure duration.

Highlight contradictions (e.g., biodegradability rates) and propose mechanistic studies to resolve them .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 69478513
Reactant of Route 2
CID 69478513

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